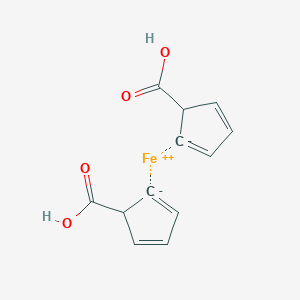

Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) is a coordination compound that features a cyclopentadienyl ligand bonded to an iron(2+) ion This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties

Mecanismo De Acción

Target of Action

It’s known that cyclopentadiene derivatives are often involved in diels-alder reactions .

Mode of Action

Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) likely interacts with its targets through a mechanism involving sigmatropic shifts. In a study of a similar compound, cyclopenta-2,4-dien-1-yltrimethylsilane, it was found that the degenerate sigmatropic migration of Si(Me)3 was the dominant factor . This process involves the critical interconversion between the 2,4-dienyl isomer and 1,4-dienyl isomer .

Biochemical Pathways

The compound’s involvement in diels-alder reactions suggests it may influence pathways involving cycloaddition reactions .

Result of Action

It’s known that cyclopentadienone derivatives can be very unstable and react with themselves in a diels-alder reaction to give a more stable dimer . All attempts to synthesize cyclopenta-2,4-dien-1-one have yielded only a dimerization product .

Action Environment

The action of Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) can be influenced by environmental factors such as temperature. For instance, the dynamic processes of cyclopenta-2,4-dien-1-yltrimethylsilane in its Diels–Alder addition were found to be temperature-dependent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) typically involves the reaction of cyclopentadiene with iron salts under controlled conditions. One common method involves the reaction of cyclopentadiene with iron(II) chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere to prevent oxidation of the iron(2+) ion.

Industrial Production Methods

Industrial production of cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) often involves large-scale reactions using similar methods to those used in laboratory synthesis. The process typically includes the purification of the product through recrystallization or chromatography to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) undergoes various types of chemical reactions, including:

Oxidation: The iron(2+) ion can be oxidized to iron(3+) under certain conditions.

Reduction: The compound can be reduced back to iron(2+) from iron(3+).

Substitution: Ligands on the iron center can be substituted with other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iron(2+) ion typically results in the formation of iron(3+) complexes, while reduction can regenerate the iron(2+) state.

Aplicaciones Científicas De Investigación

Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in various organic transformations, including hydrogenation and polymerization reactions.

Biology: Investigated for its potential use in bioinorganic chemistry and as a model compound for studying iron-containing enzymes.

Medicine: Explored for its potential therapeutic applications, particularly in the development of anticancer agents.

Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.

Comparación Con Compuestos Similares

Similar Compounds

Ferrocene: Another iron-containing compound with a similar cyclopentadienyl ligand structure.

Ruthenocene: A ruthenium analog of ferrocene with similar properties.

Manganocene: A manganese analog with comparable structural features.

Uniqueness

Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) is unique due to its specific ligand structure and the presence of a carboxylic acid functional group, which can influence its reactivity and applications. Compared to ferrocene, it offers different electronic properties and potential for functionalization, making it a versatile compound in various research fields.

Actividad Biológica

Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) (also known as ferrocenecarboxylic acid) is an organometallic compound that has garnered attention for its unique biochemical properties and potential applications in various fields, including medicinal chemistry and bioinorganic research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and research findings.

Overview of the Compound

- Chemical Formula : C13H12FeO4

- Molecular Weight : 288.08 g/mol

- CAS Number : 1271-42-7

Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) features a cyclopentadienyl ligand coordinated to an iron(II) ion. This structure imparts unique electronic properties that facilitate various chemical reactions and biological interactions.

Target Interactions

The compound interacts with biological systems primarily through its iron center, which can participate in redox reactions. The carboxyl group enhances its solubility and reactivity, making it a suitable candidate for studying protein interactions and enzyme mechanisms .

Mode of Action

The mode of action involves:

- Redox Activity : The iron(II) can be oxidized to iron(III), facilitating electron transfer processes that are crucial in biological systems.

- Enzyme Mimicry : It has been investigated as a model for iron-containing enzymes, aiding in understanding enzyme mechanisms .

Biochemical Pathways

Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) has been shown to influence several biochemical pathways:

- Cellular Effects : Research indicates that it can induce apoptosis in cancer cells, particularly in studies involving triple-negative breast cancer cell lines .

- Antimicrobial Properties : The compound exhibits antimicrobial activity, suggesting potential applications in developing new antibiotics .

Case Studies and Experimental Data

-

Anticancer Activity :

- A study demonstrated that cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) induces apoptosis in MCF-7 breast cancer cells through oxidative stress mechanisms. This was evidenced by increased reactive oxygen species (ROS) levels and activation of caspases .

-

Antimicrobial Properties :

- In vitro tests showed that the compound effectively inhibited the growth of various bacterial strains, indicating its potential as a novel antimicrobial agent .

- Biochemical Interactions :

Chemical Reactions and Stability

Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) is stable under standard laboratory conditions but can undergo various chemical transformations:

- Oxidation : It can be oxidized to form ferrocenium ions.

- Reduction : The iron(III) form can be reduced back to iron(II) using reducing agents like sodium borohydride .

Applications in Scientific Research

The compound's unique properties make it valuable in multiple research domains:

- Catalysis : Used as a catalyst in organic synthesis reactions.

- Bioinorganic Chemistry : Serves as a model for studying iron-dependent biological processes.

- Drug Development : Investigated for potential use in anticancer therapies and drug delivery systems .

Comparison with Similar Compounds

| Compound | Structure | Unique Features |

|---|---|---|

| Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) | Iron(II) complex with carboxyl group | Enhanced solubility and reactivity |

| Ferrocene | Iron sandwiched between two cyclopentadienyl rings | Stable structure with distinct electronic properties |

| Cobaltocene | Cobalt analog of ferrocene | Similar reactivity but different electronic characteristics |

Propiedades

Número CAS |

1293-87-4 |

|---|---|

Fórmula molecular |

C12H20FeO4 |

Peso molecular |

284.13 g/mol |

Nombre IUPAC |

cyclopentanecarboxylic acid;iron |

InChI |

InChI=1S/2C6H10O2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*5H,1-4H2,(H,7,8); |

Clave InChI |

TVIVBANEEXZBHJ-UHFFFAOYSA-N |

SMILES |

C1=CC([C-]=C1)C(=O)O.C1=CC([C-]=C1)C(=O)O.[Fe+2] |

SMILES canónico |

C1CCC(C1)C(=O)O.C1CCC(C1)C(=O)O.[Fe] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.